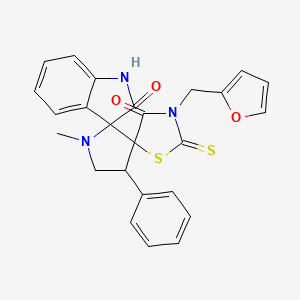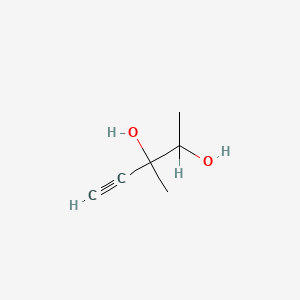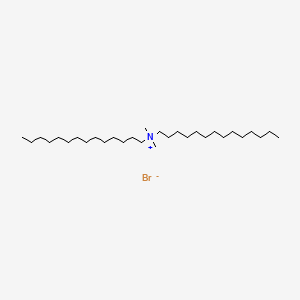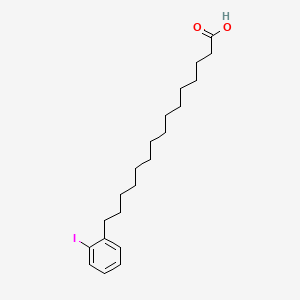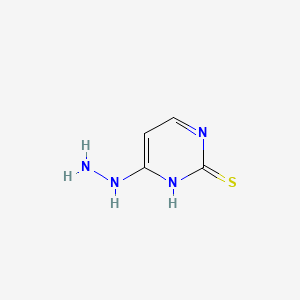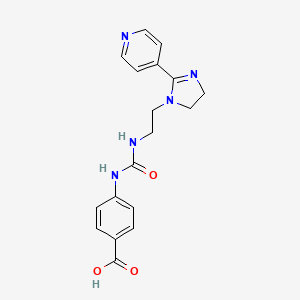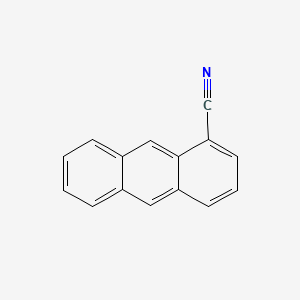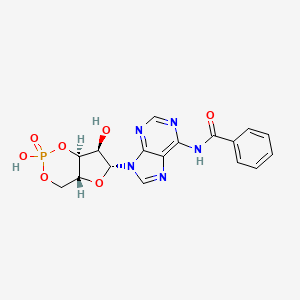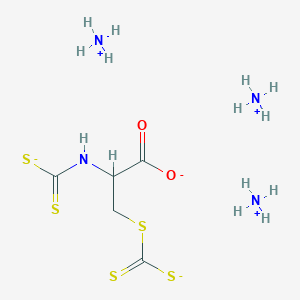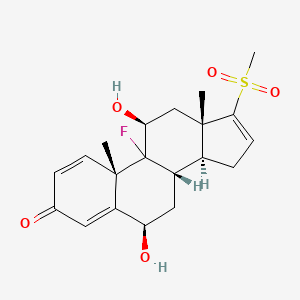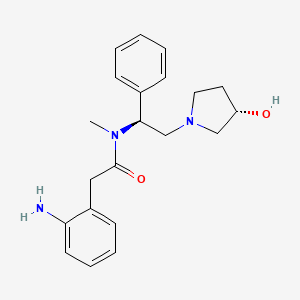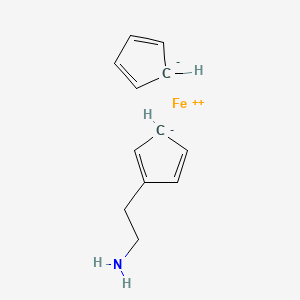
2-Ferrocenylethylamine
Descripción general
Descripción
2-Ferrocenylethylamine, also known as N-(2-ferrocenylethyl)aniline, is a compound with the molecular formula C12H15FeN . It is a yellow-orange crystalline powder and is widely studied due to its diverse chemical and biological properties.
Synthesis Analysis
The synthesis of 2-Ferrocenylethylamine has been demonstrated in an SN1 type substitution reaction of a racemic ferrocenyl derivative with a nitrogen nucleophile . The reaction parameters of the Eschweiler–Clark-modified Leuckart–Wallach reaction were used to transform 2-ferrocenylethylamine into the appropriate dimethylated tertiary amine .Molecular Structure Analysis
The molecular weight of 2-Ferrocenylethylamine is 229.0992 . The compound is stable at room temperature but sensitive to air and moisture.Chemical Reactions Analysis
The dynamic parallel kinetic resolution (DPKR) of an α-ferrocenyl cation intermediate under the influence of a chiral conjugate base of a chiral phosphoric acid catalyst has been demonstrated in an SN1 type substitution reaction of a racemic ferrocenyl derivative with a nitrogen nucleophile .Physical And Chemical Properties Analysis
2-Ferrocenylethylamine has a boiling point of 120-125 °C (Press: 0.5 Torr) . It is insoluble in water but soluble in organic solvents like dichloromethane, toluene, and DMF.Aplicaciones Científicas De Investigación
Preparation of Unsymmetrical Disubstituted Ferrocenes
- Lithiation of N-Boc-Protected Ferrocenylalkylamines : The treatment of N-Boc-1-ferrocenylethylamine with n-BuLi leads to selective N,1'-dimetalation, providing a convenient route to unsymmetrical 1,1'-disubstituted ferrocenes (J. Chong & L. Hegedus, 2004).
Synthesis and Characterization of Cyclopalladated Compounds
- Optically Active Cyclopalladated Compounds : The diastereoselective cyclopalladation of N,N-dimethyl-1-ferrocenylethylamine produces unique compounds with specific configurations, useful for studying reactivity and bond properties (C. López et al., 1996).
Preparation of Chiral Ferrocenylphosphines
- Chiral Ligands for Asymmetric Reactions : Various chiral ferrocenylphosphines, derived from N,N-dimethyl-1-ferrocenylethylamine, are prepared for use as chiral ligands in transition metal complex catalyzed asymmetric reactions (Tamio Hayashi et al., 1980).
Study of Trans Effect in Palladium-Catalyzed Reactions
- Trans Effect of Different Coordinated Atoms in Palladium-Catalyzed Substitutions : A series of ferrocenyl ligands derived from N,N-dimethyl-(S)-α-ferrocenylethylamine are used to study the trans effect in palladium-catalyzed reactions, providing insights into coordination atom effects (T. Tu et al., 2003).
Synthesis of Chiral Bisferrocenyldiamines
- Chiral C(2)-Symmetric Bisferrocenyldiamines : These compounds, synthesized from chiral templates like N,N-(dimethylamino)-1-ferrocenylethylamine, exhibit catalytic activity in asymmetric cyclopropanation of olefins, showing potential in enantioselective synthesis (Jeonghoon Song et al., 1999).
Derivatization for Steroid Glucuronide Determination
- Derivatization Methods using Ferrocene Reagents : 2-Ferrocenylethylamine is used in new derivatization methods for determining steroid glucuronides, demonstrating its utility in biomedical analysis (K. Shimada et al., 1987).
Catalysis in Enantioselective Additions
- Enantioselective Addition of Dialkylzincs to Aldehydes : Chiral 1,2-disubstituted ferrocenyl amino alcohols, derived from N,N-dimethyl-1-ferrocenylethylamines, catalyze the enantioselective addition of dialkylzincs to aldehydes, important in the synthesis of optically active secondary alcohols (M. Watanabe et al., 1991).
Water Soluble Ferrocenyl Compounds
- Synthesis and Electrochemistry of Water Soluble Ferrocenyl Compounds : The preparation and properties of water soluble ferrocenyl compounds, including derivatives of 2-(N,N-dimethylamino)ethylferrocene, offer insights into their electrochemical behavior and potential applications (Alexander Salmon & P. Jutzi, 2001).
Asymmetric Cyclopalladation
- Asymmetric Cyclopalladation of Ferrocenophane : The process involves 1'-Dimethylamino[3]ferrocenophane undergoing asymmetric cyclopalladation, yielding organopalladium derivatives with high enantiomeric excess, useful in studying conformational rigidity and chirality (V. Sokolov et al., 1982).
Synthesis of Chiral Ferrocenyl Phosphine
- Synthesis of (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl] Ethyl-di-3,5-xylylphosphine : This synthesis, starting from ferrocene, yields chiral ferrocenyl phosphine compounds, showcasing a feasible route for large-scale production (Xu Wei-yun, 2010).
Coating of Graphite Electrodes
- Spontaneous Coating of Graphite Electrodes by Amino Ferrocenes : β-Ferrocenylethylamine binds spontaneously to certain pyrolytic graphite electrodes, forming coatings with electroactive ferrocene centers, relevant in electrochemistry (N. Oyama et al., 1979).
New Chiral Ligands for Selective Hydrogenation
- New Chiral Ferrocenylamine Sulfide and Selenide Ligands : These ligands, prepared from N,N-dimethyl-1-ferrocenylethylamine, form palladium and platinum complexes that act as catalysts for selective hydrogenation, important in asymmetric catalysis (Lai Chung-Kung et al., 1989).
Palladium(II) Metallamacrocycle as Suzuki-Coupling Catalyst
- Crystallographic Characterization and Catalytic Use : The complexation of bidentate ferrocenylamine with PdCl2(MeCN)2 forms a metallamacrocycle that catalyzes Suzuki cross-coupling reactions effectively, demonstrating its potential in organic synthesis (Z. Weng et al., 2004).
Cancer Research Applications
- Application in Cancer Research : Ferrocene-based compounds, including derivatives of 2-ferrocenylethylamine, show promising anticancer activity, highlighting the potential of these compounds in medicinal applications (C. Ornelas, 2011).
Direcciones Futuras
The present method provides efficient access to a ferrocenylethylamine derivative in a highly enantioselective manner, which is potentially useful as a key precursor of chiral ligands for metal catalysis . The development of an efficient method for the resolution of racemic cations under catalytic conditions is expected to open a new frontier for kinetic resolution .
Propiedades
IUPAC Name |
cyclopenta-1,3-diene;2-cyclopenta-1,4-dien-1-ylethanamine;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.C5H5.Fe/c8-6-5-7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6,8H2;1-5H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJNQUGXOWDSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCN.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FeN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194288 | |
| Record name | 2-Ferrocenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ferrocenylethylamine | |
CAS RN |
41312-65-6 | |
| Record name | Ferrocenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41312-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ferrocenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041312656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ferrocenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



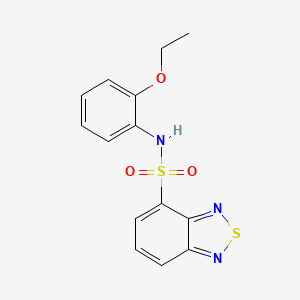
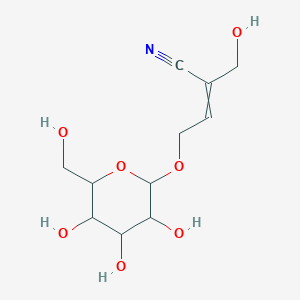
![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)
